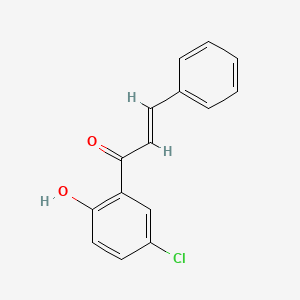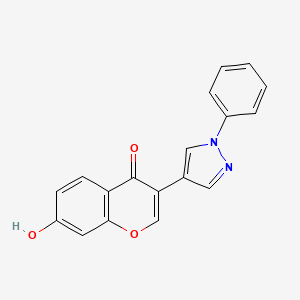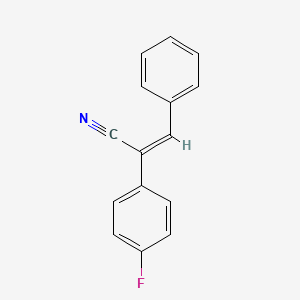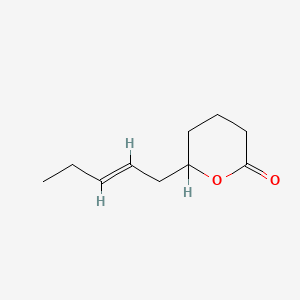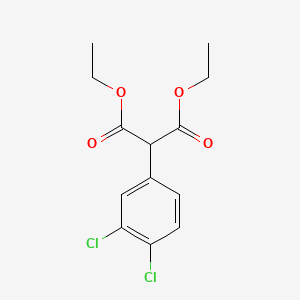
2,4-Difluorocinnamaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluorocinnamaldehyde is an organic compound with the molecular formula C₉H₆F₂O. It is a derivative of cinnamaldehyde, where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Difluorocinnamaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. Industrial processes often optimize reaction conditions to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: 2,4-Difluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-difluorocinnamic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4-difluorocinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Difluorocinnamic acid.
Reduction: 2,4-Difluorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives.
科学的研究の応用
2,4-Difluorocinnamaldehyde has several scientific research applications:
作用機序
The mechanism of action of 2,4-difluorocinnamaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways . The presence of fluorine atoms enhances its reactivity and binding affinity to target molecules, making it a valuable compound in medicinal chemistry .
類似化合物との比較
2,6-Difluorocinnamaldehyde: Another fluorinated derivative of cinnamaldehyde with fluorine atoms at the 2 and 6 positions.
2,4-Dichlorocinnamaldehyde: A chlorinated analogue with chlorine atoms at the 2 and 4 positions.
Comparison:
特性
CAS番号 |
883107-63-9 |
|---|---|
分子式 |
C9H6F2O |
分子量 |
168.14 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H |
InChIキー |
XVVKESKJTRIKLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C=CC=O |
異性体SMILES |
C1=CC(=C(C=C1F)F)/C=C/C=O |
正規SMILES |
C1=CC(=C(C=C1F)F)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





